N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6OS/c1-9-21-13-8-11(4-7-14(13)28-9)22-16(27)15-23-25-26(24-15)12-5-2-10(3-6-12)17(18,19)20/h2-8H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHKEBUVLIXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 399.38 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its anticancer and antimicrobial properties. The thiazole and tetrazole moieties are known to enhance the pharmacological profile of such compounds.
Antitumor Activity
- Mechanism of Action : The thiazole ring contributes significantly to the cytotoxic effects observed in various cancer cell lines. The presence of electron-donating groups, such as methyl or trifluoromethyl, enhances the interaction with biological targets.
- Case Studies :
- In a study involving various thiazole derivatives, compounds with similar structures exhibited IC values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity .
- A related compound demonstrated a potent anti-Bcl-2 activity, which is crucial for apoptosis in cancer cells .
Antimicrobial Activity
- Antiviral Properties : The compound shows promise as an antiviral agent, particularly against HIV and other viral infections. The tetrazole ring is known for its ability to inhibit viral replication.
- Case Studies :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Tetrazole Moiety : Critical for antimicrobial action.
- Substituents : Electron-withdrawing groups like trifluoromethyl increase lipophilicity and bioavailability.
| Compound | Structure | IC (µM) | Activity |
|---|---|---|---|
| 1 | Thiazole | 1.61 | Antitumor |
| 2 | Tetrazole | 0.004 | Antiviral |
| 3 | Benzothiazole derivative | <10 | Antimicrobial |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Groups : The 4-(trifluoromethyl)phenyl substituent is common in analogs (e.g., ) due to its electron-withdrawing effects, which stabilize the tetrazole ring and enhance binding to hydrophobic targets.
- Heterocyclic Variations : Replacing benzothiazole with thiazole (compound 27, ) or benzoimidazole () alters lipophilicity and hydrogen-bonding capacity.
- Polar Groups : The hydroxyl group in may improve aqueous solubility compared to the target compound’s methylbenzothiazole.
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?
Answer:
The synthesis of tetrazole-containing compounds often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the tetrazole core. For example, highlights the use of propargyl ether intermediates and triazole formation under mild conditions (e.g., acetonitrile as solvent, sodium ascorbate catalyst). For the trifluoromethylphenyl moiety, Suzuki-Miyaura cross-coupling with aryl boronic acids can be applied . Key steps include:
- Step 1: Formation of the benzo[d]thiazole scaffold via condensation of 2-aminothiophenol derivatives with carbonyl precursors.
- Step 2: Introduction of the tetrazole ring using sodium azide and trimethylsilyl chloride in DMF.
- Step 3: Final coupling via amide bond formation using EDCI/HOBt activation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in 13C NMR) .
- FT-IR: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, notes SHELX’s robustness in resolving hydrogen bonding and π-π stacking interactions in heterocyclic systems .
Advanced: How can molecular docking studies elucidate this compound’s interaction with biological targets?
Answer:
- Target Selection: Prioritize kinases or enzymes with known thiazole/tetrazole binding pockets (e.g., CDK9 in ).
- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields optimized for fluorine atoms (due to the trifluoromethyl group).
- Validation: Compare docking poses with crystallographic data (e.g., ’s thiazole-amine interactions in antitumor compounds). Adjust protonation states of tetrazole rings (pH-dependent) to match physiological conditions .
Advanced: What in vitro/in vivo models are suitable for evaluating its therapeutic potential?
Answer:
- In Vitro:
- In Vivo:
- Xenograft Models: Administer the compound at 10–50 mg/kg/day in nude mice with tumor implants, monitoring tumor volume and metastasis .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
- Structural Analog Testing: Compare activity of derivatives (e.g., replacing trifluoromethyl with bromine) to identify pharmacophore essentials .
- Meta-Analysis: Cross-reference solubility data (LogP, PSA) with bioavailability results to explain discrepancies in efficacy .
Advanced: What computational approaches predict physicochemical properties relevant to drug development?
Answer:
- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and LogP to predict permeability (e.g., ’s thiazole derivatives with TPSA < 90 Ų showed better CNS penetration).
- ADMET Prediction: SwissADME or ADMETlab 2.0 can estimate hepatic clearance and CYP450 inhibition risks. For example, the trifluoromethyl group may enhance metabolic stability but increase plasma protein binding .
Basic: What strategies optimize stability and solubility during formulation?
Answer:
- Solubility Enhancement: Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. notes that methylbenzo[d]thiazole derivatives show improved solubility in DMSO-water mixtures (≥10% DMSO).
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect the tetrazole ring from UV light to prevent decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
Answer:
- Core Modifications: Replace the 2-methylbenzo[d]thiazole with a pyridine ring to assess impact on kinase selectivity ( ).
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance electrophilic interactions with target residues. shows that tert-butyl groups improve hydrophobic binding .
Tables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
